

A Comparative Guide to the Thermal and Mechanical Properties of CHDM-Based Polyesters

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,4-Cyclohexanediol*

Cat. No.: *B153633*

[Get Quote](#)

For researchers and professionals in materials science and drug development, the selection of a polymer is a critical decision dictated by the specific performance requirements of the application. Polyesters, a versatile class of polymers, are often at the forefront of this selection process. The incorporation of 1,4-cyclohexanedimethanol (CHDM) as a comonomer in the polyester backbone imparts a unique combination of properties, leading to a range of materials with tailored thermal and mechanical performance. This guide provides an in-depth comparison of CHDM-based polyesters, including poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), and its glycol-modified counterparts, PETG and PCTG, against the conventional polyethylene terephthalate (PET).

The introduction of the bulky, non-planar ring structure of CHDM into the polymer chain disrupts the regular arrangement of polymer chains, influencing crystallinity and, consequently, the material's properties.^{[1][2]} This guide will explore the causal relationships between the chemical structure of these polyesters and their resulting thermal and mechanical characteristics, supported by experimental data and standardized testing methodologies.

The Structural Influence of CHDM

Poly(ethylene terephthalate) (PET) is synthesized from the polycondensation of terephthalic acid (TPA) and ethylene glycol (EG). Its linear and regular chain structure allows for close packing and high crystallinity, resulting in good mechanical strength and thermal stability.

In CHDM-based polyesters, some or all of the ethylene glycol is replaced by 1,4-cyclohexanedimethanol. The presence of the CHDM monomer, with its cycloaliphatic ring, introduces significant steric hindrance and reduces the linearity of the polymer chain. This disruption of chain regularity inhibits crystallization.^[3] The extent of this effect is directly related to the concentration of CHDM.

- PETG (Polyethylene terephthalate glycol-modified): A copolyester where a smaller portion of ethylene glycol is replaced by CHDM (typically below 50%).^[4] This modification is sufficient to make the material amorphous, leading to enhanced clarity and lower processing temperatures.^[5]
- PCTG (Polycyclohexylenedimethylene terephthalate glycol-modified): In PCTG, the CHDM content is greater than 50%.^[6] This higher concentration of the bulky comonomer further enhances impact resistance and chemical resistance compared to PETG.^[7]
- PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)): A homopolyester synthesized from terephthalic acid and CHDM.^[8] PCT is a semi-crystalline polymer with a high melting point and excellent thermal and mechanical properties.^[1]

The stereochemistry of the CHDM monomer, existing as cis and trans isomers, also plays a crucial role. The trans isomer, with its more linear and stretched conformation, facilitates more stable crystal formation, which can enhance the mechanical and thermal properties of the resulting polyester.^[8]

Chemical Structures of Key Polyesters

PCT

-[O-CH2-C6H10-CH2-O-C(=O)-C6H4-C(=O)]n-

PCTG (CHDM > 50%)

-[O-CH2-CH2-O-C(=O)-C6H4-C(=O)]x-[O-CH2-C6H10-CH2-O-C(=O)-C6H4-C(=O)]y-

PETG (CHDM < 50%)

-[O-CH2-CH2-O-C(=O)-C6H4-C(=O)]x-[O-CH2-C6H10-CH2-O-C(=O)-C6H4-C(=O)]y-

PET

-[O-CH2-CH2-O-C(=O)-C6H4-C(=O)]n-[Click to download full resolution via product page](#)

Caption: Chemical structures of PET, PETG, PCTG, and PCT.

Comparative Analysis of Thermal Properties

The thermal properties of a polymer dictate its processing window and its suitability for applications involving elevated temperatures. Key parameters include the glass transition temperature (T_g), melting temperature (T_m), and deflection temperature under load (DTUL).

Property	PET	PETG	PCTG	PCT
Glass Transition				
Temperature (Tg), °C	~80	~80	80-85	~90
Melting				
Temperature (Tm), °C	-260	Amorphous	Amorphous	295-300
Deflection				
Temperature Under Load (DTUL) @ 0.455 MPa, °C	~65	~68	~76	~100

Table 1: Comparison of key thermal properties of selected polyesters.

The incorporation of CHDM generally leads to an increase in the glass transition temperature. [9] This is attributed to the rigid cycloaliphatic ring of CHDM, which restricts the segmental motion of the polymer chains. As the CHDM content increases from PETG to PCT, the Tg shows a corresponding rise.[3]

A significant differentiator is the crystallinity. PET is a semi-crystalline polymer with a distinct melting point. In contrast, the random incorporation of CHDM in PETG and PCTG disrupts the crystalline structure, rendering them amorphous.[6] Consequently, they do not exhibit a true melting point but rather a softening range above their Tg. PCT, being a homopolymer of CHDM and TPA, can crystallize and thus has a high melting temperature, significantly higher than that of PET.[1]

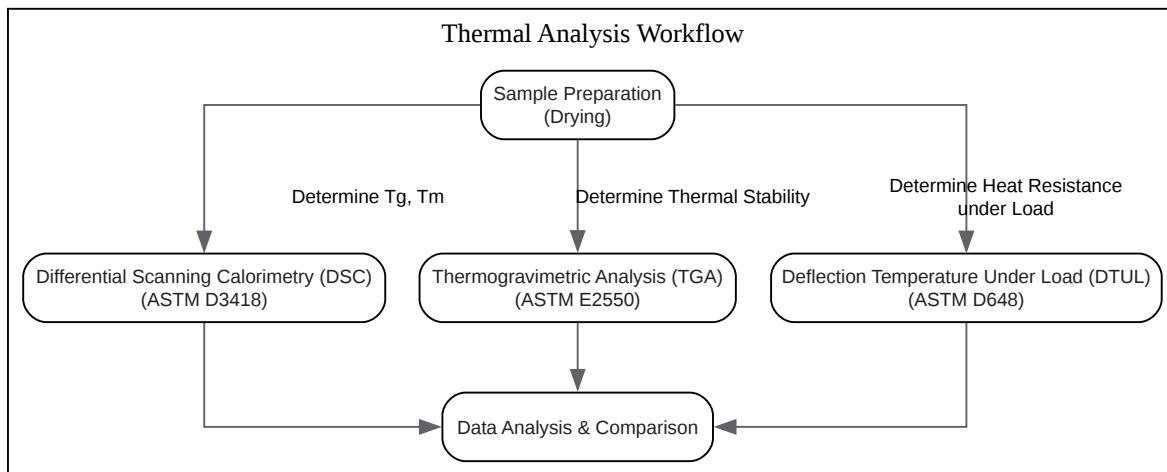
The deflection temperature under load (DTUL), a measure of a material's ability to withstand a load at elevated temperatures, also shows an upward trend with increasing CHDM content.[2] This enhancement in thermal stability makes CHDM-based polyesters suitable for applications requiring good dimensional stability at higher temperatures.[10][11]

Comparative Analysis of Mechanical Properties

The mechanical integrity of a polymer is crucial for its performance in load-bearing applications. Key mechanical properties include tensile strength, flexural modulus, and impact strength.

Property	PET	PETG	PCTG	PCT
Tensile Strength, MPa	~55	~45	~45	~60
Flexural Modulus, GPa	~2.8	~2.1	~2.1	~2.5
Notched Izod Impact Strength, kJ/m ²	~2	~5-8	~8-90	~4

Table 2: Comparison of key mechanical properties of selected polyesters.


The introduction of CHDM has a pronounced effect on the impact strength of polyesters. The amorphous nature of PETG and PCTG, coupled with the ability of the CHDM rings to absorb energy, results in significantly higher toughness compared to the more brittle, semi-crystalline PET.[12] PCTG, with its higher CHDM content, exhibits exceptional impact resistance, far surpassing that of PETG.[7][13]

While the tensile strength and flexural modulus of PETG and PCTG are slightly lower than that of PET, they still offer a good balance of stiffness and ductility.[7] PCT, on the other hand, demonstrates superior tensile strength compared to PET, owing to its semi-crystalline nature and the inherent rigidity of the CHDM and terephthalate units.[8]

Experimental Protocols for Material Characterization

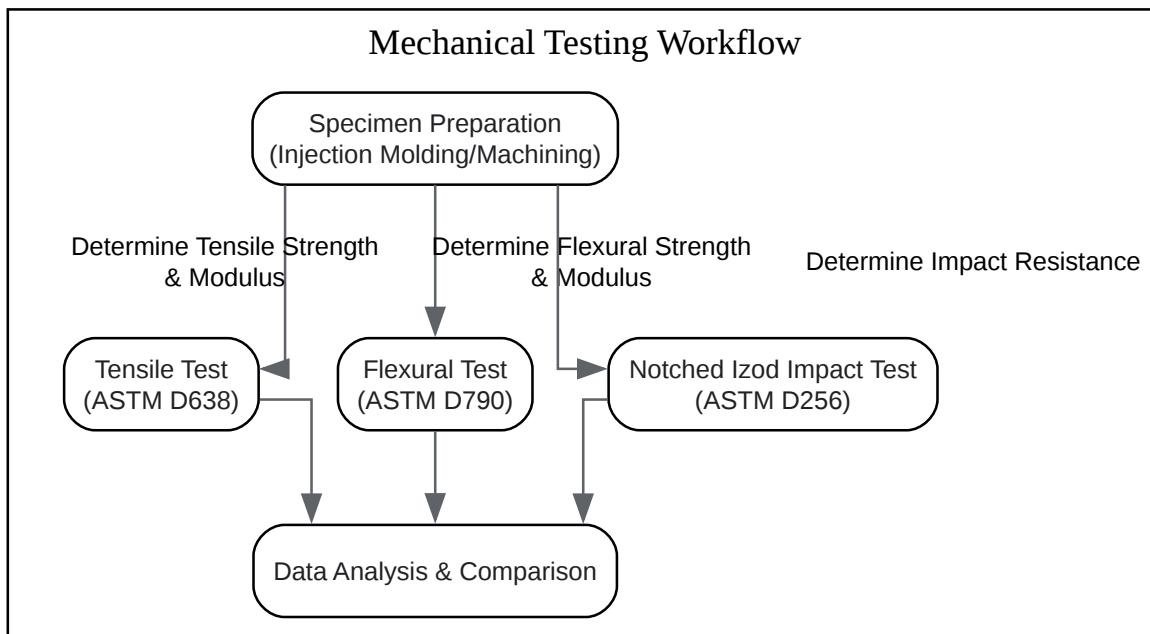
To ensure the reliability and comparability of data, standardized testing methodologies are imperative. The following are outlines of key experimental protocols based on ASTM standards.

Thermal Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the thermal characterization of polyesters.

1. Differential Scanning Calorimetry (DSC) for Tg and Tm Determination (ASTM D3418)[14]


- Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester samples.
- Apparatus: Differential Scanning Calorimeter.
- Procedure:
 - A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
 - The sample is placed in the DSC cell alongside an empty reference pan.
 - The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - A first heating scan is performed to erase the thermal history of the sample.
 - The sample is then cooled at a controlled rate.

- A second heating scan is performed, and the data from this scan is used for analysis.
- The T_g is identified as a step change in the heat flow curve, and the T_m is identified as an endothermic peak.

2. Deflection Temperature Under Load (DTUL) (ASTM D648)

- Objective: To measure the temperature at which a standard test bar deflects a specified distance under a given load.[15]
- Apparatus: DTUL testing instrument.
- Procedure:
 - A rectangular test specimen is placed on two supports in the instrument's heating bath.
 - A specified load (0.455 MPa or 1.82 MPa) is applied to the center of the specimen.
 - The temperature of the heating medium (e.g., silicone oil) is increased at a uniform rate of 2 °C/min.
 - The temperature at which the specimen deflects by 0.25 mm is recorded as the DTUL.[16]

Mechanical Testing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the mechanical characterization of polyesters.

1. Tensile Properties (ASTM D638)

- Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyester materials.
- Apparatus: Universal Testing Machine with appropriate grips and extensometer.
- Procedure:
 - Dumbbell-shaped specimens are prepared according to the standard's specifications.
 - The specimen is mounted in the grips of the testing machine.
 - The specimen is pulled at a constant rate of crosshead displacement until it fractures.
 - The load and extension are continuously recorded.

- Tensile strength is calculated as the maximum stress applied, and the tensile modulus is determined from the initial linear portion of the stress-strain curve.

2. Notched Izod Impact Strength (ASTM D256)[17]

- Objective: To measure the impact energy absorbed by a notched specimen.[18]
- Apparatus: Pendulum-type impact testing machine.
- Procedure:
 - A rectangular specimen with a V-notch is prepared.
 - The specimen is clamped in a cantilevered position in the test fixture.
 - A pendulum of a specified weight is released from a known height, striking and breaking the specimen.
 - The energy absorbed by the specimen is determined from the height to which the pendulum swings after impact.
 - The impact strength is reported in energy per unit of notch thickness (e.g., kJ/m²).

Conclusion

The incorporation of 1,4-cyclohexanedimethanol (CHDM) provides a powerful means to tailor the thermal and mechanical properties of polyesters. By varying the CHDM content, a spectrum of materials can be produced, from the tough and clear amorphous PETG and PCTG to the high-strength, high-temperature semi-crystalline PCT.

- PETG offers a good balance of clarity, toughness, and ease of processing, making it a suitable replacement for materials like acrylic and polycarbonate in various applications.
- PCTG stands out for its exceptional impact and chemical resistance, positioning it for demanding applications where durability is paramount.[19]
- PCT provides superior thermal stability and mechanical strength, making it a candidate for components exposed to high temperatures and mechanical stress.[8]

The choice among these materials will ultimately depend on the specific requirements of the end-use application. For researchers and drug development professionals, understanding the structure-property relationships outlined in this guide is essential for making informed material selection decisions, ensuring the performance and reliability of their products.

References

- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). National Institutes of Health.
- ASTM standards to evaluate the tensile strength of polyester fibers. (n.d.). Textile Trade Buddy.
- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). Semantic Scholar.
- Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org.
- What Is PCTG Filament? Benefits, Uses & Comparison. (2025). 3D-Fuel.
- Synthesis and Properties of Copolymers Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (2018). ResearchGate.
- The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis. (n.d.).
- 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. (2025). ResearchGate.
- ASTM D 1201 Test for Thermosetting Polyester Molding. (n.d.). Infinita Lab.
- Rheological curves of CHDM-based polyesters at different temperatures... (n.d.). ResearchGate.
- The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.). National Institutes of Health.
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). MDPI.
- (PDF) Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.
- (PDF) Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.

- ASTM D7138 Melting Temperature of Synthetic Fibres. (n.d.). Infinita Lab.
- PCTG an alternative to PET-G. (2022). Fuse3d.
- PETG and PCTG. (2023). GINT.
- D3841 Standard Specification for Glass-Fiber-Reinforced Polyester Plastic Panels. (2021). ASTM.
- Melt-spun poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephthalate) (PETG) copolyester fibers: Synergistic effect of chemical and crystal structure regulation. (n.d.). Bohrium.
- Synthesis and characterization of poly (ethylene terephthalate-co-1, 4-cyclohexanedimethylene terephthalate)-block-poly (tetramethylene oxide) copolymers. (2017). RSC Publishing.
- Rising Copolyester Materials: A Comparative Overview of PETG, PCTG, PCTA, and Tritan. (2024).
- Mechanical and Thermal Characterization of Sustainable Polyester Composites Reinforced with Mill Scale. (2023). MDPI.
- Mechanical Properties Evaluation of 3D Printed PETG and PCTG Polymers. (n.d.). Open PRAIRIE - South Dakota State University.
- PCTG heat resistance. (2025). Reddit.
- Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. (2017). MDPI.
- ASTM and ISO Test Standards. (n.d.). Thermetrics.
- Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: Effect of copolymer composition and microstructure on the thermal properties and crystallization behavior. (2025). ResearchGate.
- ASTM standard testing specimen of polyester composite. (n.d.). ResearchGate.
- Comparison and Analysis of PET and PETG Material Properties. (2025). Oreate AI Blog.
- Notched Izod impact strength of PETG and MTPS/PETG reactive blend. (n.d.). ResearchGate.
- PETG Vs PCTG. (2024). News.
- PCTG vs PETG by Fiberlogy - is PCTG really better?. (2022). YouTube.
- Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior. (n.d.). RSC Advances (RSC Publishing).
- Heat Deflection Temperature Testing of Plastics. (n.d.). MatWeb.
- Understanding Heat Deflection Temperature (HDT) of Plastics. (2021). AIP Precision Machining.
- Heat Deflection Temperature According to ASTM D648 and ISO 75. (n.d.). ZwickRoell.
- Heat deflection temperature. (n.d.). Wikipedia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of 1,4-Cyclohexanediethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene glycol-co-1,4-cyclohexanediethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rising Copolyester Materials: A Comparative Overview of PETG, PCTG, PCTA, and Tritan [wkaiglobal.com]
- 5. Synthesis and characterization of poly(ethylene terephthalate- co -1,4-cyclohexanediethylene terephthalate)- block -poly(tetramethylene oxide) copoly ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07172H [pubs.rsc.org]
- 6. gintcooler.com [gintcooler.com]
- 7. 3dxtech.com [3dxtech.com]
- 8. preprints.org [preprints.org]
- 9. nbinfo.com [nbinfo.com]
- 10. specialchem.com [specialchem.com]
- 11. Understanding Heat Deflection Temperature (HDT) of Plastics - AIP Precision Machining [aipprecision.com]
- 12. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fuse3d.com.au [fuse3d.com.au]
- 14. boedeker.com [boedeker.com]
- 15. Heat Deflection Temperature Testing of Plastics [matweb.com]
- 16. zwickroell.com [zwickroell.com]

- 17. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 18. specialchem.com [specialchem.com]
- 19. 3dfuel.com [3dfuel.com]
- To cite this document: BenchChem. [A Comparative Guide to the Thermal and Mechanical Properties of CHDM-Based Polyesters]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153633#thermal-and-mechanical-properties-of-chdm-based-polyesters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com